molecular formula C12H20Br2O2S2 B12430200 5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one)

5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one)

Cat. No.: B12430200
M. Wt: 420.2 g/mol
InChI Key: JAFRJHVELCTOSM-UHFFFAOYSA-N
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Description

5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) is a disulfide-containing compound characterized by a central sulfur-sulfur (S–S) bond linking two 2-bromo-2-methylpentan-3-one moieties.

Properties

Molecular Formula

C12H20Br2O2S2

Molecular Weight

420.2 g/mol

IUPAC Name

4-bromo-1-[(4-bromo-4-methyl-3-oxopentyl)disulfanyl]-4-methylpentan-3-one

InChI

InChI=1S/C12H20Br2O2S2/c1-11(2,13)9(15)5-7-17-18-8-6-10(16)12(3,4)14/h5-8H2,1-4H3

InChI Key

JAFRJHVELCTOSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CCSSCCC(=O)C(C)(C)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) typically involves the reaction of 2-bromo-2-methylpentan-3-one with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the disulfide bond.

Industrial Production Methods: In industrial settings, the production of 5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the disulfide bond is cleaved, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide bond into thiol groups.

    Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of disulfide bond formation and cleavage in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with disulfide linkages.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5’-Disulfanediylbis(2-bromo-2-methylpentan-3-one) involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and a disulfide bond. The disulfide bond can be cleaved under reducing conditions, leading to the formation of thiol groups, which can further participate in other reactions. The bromine atoms can be substituted by nucleophiles, allowing the compound to be modified for specific applications.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table compares structural attributes of 5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) with related disulfide compounds:

Compound Name Functional Groups Molecular Formula Key Substituents
5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) Disulfide, bromo, ketone, methyl C₁₂H₁₈Br₂O₂S₂ Bromine, branched methyl groups
DTNB (5,5'-Dithiobis(2-nitrobenzoic acid)) Disulfide, nitro, carboxylic acid C₁₄H₆N₂O₈S₂ Nitrobenzoic acid groups
5,5'-Disulfanediylbis(1,3,4-thiadiazol-2-amine) Disulfide, thiadiazole, amine C₄H₄N₆S₄ Thiadiazole ring, amine groups
Spinorphin-hydantoin derivatives Hydantoin, peptide backbone Variable (peptide-based) Aromatic or methyl hydantoin moieties

Key Observations :

  • Bromine vs. Nitro Groups : The bromine substituents in the target compound may enhance electrophilic reactivity compared to the electron-withdrawing nitro groups in DTNB, which is commonly used as a thiol-labeling reagent in biochemical assays.
  • Thiadiazole vs.

Physicochemical Properties

Property 5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) DTNB 5,5'-Disulfanediylbis(1,3,4-thiadiazol-2-amine)
Melting Point Not reported 243–245°C Not reported
Stability Likely sensitive to light/heat due to S–S bond Stable in solid form Requires dark, inert storage (2–8°C)
Solubility Predicted low in water (hydrophobic substituents) Soluble in polar solvents (e.g., DMSO) Likely low (aromatic backbone)

Key Observations :

  • The bromine and methyl groups in the target compound may reduce aqueous solubility compared to DTNB, which has polar carboxylic acid groups.
  • Storage conditions for disulfide compounds often require protection from light and oxygen to prevent S–S bond cleavage.

Key Observations :

  • The target compound’s bromine substituents could facilitate alkylation reactions, making it a candidate for cytotoxic applications, though direct evidence is lacking.
  • Unlike Spinorphin-hydantoin derivatives, which retain anticonvulsant activity despite structural modifications, the target compound’s bioactivity remains speculative.

Biological Activity

5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) is characterized by the presence of two brominated methylpentanone moieties linked by a disulfide bond. The molecular formula and weight are essential for understanding its reactivity and interactions with biological systems.

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of 5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) on various cancer cell lines. The compound exhibits selective cytotoxicity with notable effects on:

  • A375 (human melanoma cell line) : IC50 values around 5.7 μM indicate significant inhibitory effects.
  • Hela (human cervical carcinoma) : Limited activity was noted compared to standard chemotherapeutics like cisplatin.

Table 1 summarizes the cytotoxic activity across different cell lines:

Cell LineIC50 (µM)Observations
A3755.7High sensitivity
Hela>10Lower sensitivity
A549>10No significant activity

The mechanisms underlying the biological activity of 5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) include:

  • Inhibition of Cell Proliferation : The compound has been shown to suppress proliferation in human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF), with IC50 values ranging from 1.4 to 6.2 μM.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis through mitochondrial pathways, leading to increased caspase activity in sensitive cell lines.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Study 1: Anticancer Activity

A study focused on the anticancer properties of 5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) demonstrated its efficacy against melanoma and cervical cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment, revealing that the compound effectively reduced cell viability in A375 cells while showing minimal effects on Hela cells.

Study 2: Endothelial Cell Proliferation

Another investigation assessed the impact of the compound on endothelial cells under hypoxic conditions. The results indicated that treatment with 5,5'-Disulfanediylbis(2-bromo-2-methylpentan-3-one) led to a significant reduction in cell migration and proliferation, suggesting potential applications in anti-angiogenic therapies.

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